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Abstract

CC-885 is a potent and novel small molecule modulator of the E3 ubiquitin ligase Cereblon
(CRBN). It functions as a molecular glue, inducing the ubiquitination and subsequent
proteasomal degradation of specific target proteins, known as neosubstrates. The primary and
most well-characterized neosubstrate of CC-885 is the translation termination factor GSPT1
(G1 to S phase transition 1). By targeting GSPT1 for degradation, CC-885 exhibits significant
anti-tumor activity, particularly in hematological malignancies such as acute myeloid leukemia
(AML). This technical guide provides an in-depth overview of the chemical structure,
physicochemical properties, mechanism of action, and key experimental data related to CC-
885. Detailed experimental protocols and visualizations of the relevant biological pathways and
experimental workflows are included to facilitate further research and development.

Chemical Structure and Properties

CC-885 is a synthetic organic compound with a molecular structure that includes a glutarimide
ring, a feature it shares with other well-known CRBN modulators like thalidomide and its
analogs.[1]

IUPAC Name: N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-
1H-isoindol-5-yljmethyljurea[2]
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Physicochemical Properties

A summary of the key physicochemical properties of CC-885 is presented in the table below.
These properties are crucial for understanding its behavior in biological systems and for
formulation development.

Property Value Reference
Molecular Formula C22H21CIN4O4 [2]
Molecular Weight 440.88 g/mol [2]
Appearance Off-white to light purple solid 2]
powder
Solubility Soluble in DMSO [3]
Hydrogen Bond Acceptors 8 [4]
Hydrogen Bond Donors 3 [4]
Rotatable Bonds 6 [4]
Topological Polar Surface Area  107.61 A2 [4]

Biological Activity

CC-885 demonstrates potent anti-proliferative activity across a range of cancer cell lines, with a
particularly high sensitivity observed in AML cells.[5][6] The biological activity is primarily
mediated through the degradation of GSPT1.
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Cell Line Assay IC50 Reference
MV4-11 (AML) Cell Viability 0.2nM [7]
Various AML cell lines  Cell Viability 10-6-1uM [31[5]1[8]
THLE-2 (Human Liver o

o Cell Viability 10-6-1uM [5]18]
Epithelial)
Human PBMCs Cell Viability 10-6-1uM [5][8]
Target Protein Assay DC50 Reference

Immunoblot (MV4-11

GSPT1 2.1 nM [7]

cells, 24h)

Mechanism of Action: A Molecular Glue for Protein
Degradation

CC-885 acts as a "molecular glue" by inducing a novel protein-protein interaction between the
E3 ubiquitin ligase substrate receptor CRBN and its neosubstrate, GSPT1.[6] This induced
proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S
proteasome.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex with CRBN as its substrate receptor is a
key component of the ubiquitin-proteasome system. In the absence of a molecular glue, CRBN
has its own set of endogenous substrates. CC-885 binds to a specific pocket in CRBN, altering
its surface conformation and creating a new binding site for GSPT1.[6]

GSPT1 Degradation and Downstream Effects

GSPTL1 is a translation termination factor that plays a critical role in protein synthesis. Its
degradation leads to impaired translation termination, ribosome stalling, and activation of the
Integrated Stress Response (ISR) pathway.[2][4] The ISR is a cellular stress response pathway
that, when activated, can lead to cell cycle arrest and apoptosis. The key downstream effects of
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GSPT1 degradation include the phosphorylation of elF2a and the subsequent preferential

translation of ATF4, a transcription factor that upregulates genes involved in apoptosis.[6]
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Caption: CC-885 mediated GSPT1 degradation pathway.

Other Potential Neosubstrates

While GSPT1 is the primary target, studies have suggested that CC-885 may also induce the
degradation of other proteins, including:

e BNIP3L (NIX): A protein involved in mitophagy. Its degradation by CC-885 may enhance the
sensitivity of AML cells to mitochondria-targeting drugs.

o PLK1 (Polo-like kinase 1): A key regulator of the cell cycle. CC-885-mediated degradation of
PLK1 may synergize with PLK1 inhibitors.[9]

o CDKA4 (Cyclin-dependent kinase 4): A crucial protein for cell cycle progression. Its
degradation may contribute to the anti-myeloma activity of CC-885.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of CC-885.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP
present, which signals the presence of metabolically active cells.

Materials:

AML cell lines (e.g., MV4-11)

Complete culture media (e.g., RPMI-1640 with 10% FBS)

96-well white, clear-bottom tissue culture plates

CC-885 stock solution (in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b15603499?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7369516/
https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Luminometer

Protocol:

e Seed 5,000 to 10,000 cells per well in 100 pL of complete culture media in a 96-well plate.[8]
o Prepare serial dilutions of CC-885 in complete culture media.

e Add 100 pL of the CC-885 dilutions or vehicle control (DMSO) to the respective wells.
¢ Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.[8]

o Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
e Add 100 pL of CellTiter-Glo® reagent to each well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

e Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

e Measure luminescence using a luminometer.

» Normalize the data to the vehicle control and calculate IC50 values using non-linear
regression analysis.

Western Blotting for GSPT1 Degradation

This technique is used to detect and quantify the levels of GSPT1 protein following treatment
with CC-885.

Materials:

AML cells

CC-885

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit
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Laemmli sample buffer

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-GSPT1, anti-CRBN, anti-B-actin (loading control)
HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Treat cells with various concentrations of CC-885 for a specified time (e.g., 4, 8, 24 hours).
Wash cells with ice-cold PBS and lyse in RIPA buffer.

Determine protein concentration using a BCA assay.

Prepare lysates by adding Laemmli buffer and boiling for 5-10 minutes.

Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel and perform
electrophoresis.

Transfer proteins to a nitrocellulose or PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

Wash the membrane again and add chemiluminescent substrate.
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 Visualize protein bands using an imaging system.

¢ Quantify band intensities and normalize GSPT1 levels to the loading control to determine
DC50 values.

Co-Immunoprecipitation (Co-IP) for CRBN-GSPT1
Interaction

This method is used to demonstrate the CC-885-induced interaction between CRBN and
GSPT1.

Materials:

o HEK293T cells

e Plasmids encoding tagged CRBN and GSPT1 (e.g., HA-GSPT1)
o Transfection reagent

e CC-885

e MLN-4924 (neddylation inhibitor to stabilize the complex)

e Co-IP lysis buffer

o Anti-HA antibody conjugated to beads

» Wash buffer

 Elution buffer

o Western blotting reagents

Protocol:

o Co-transfect HEK293T cells with plasmids encoding tagged CRBN and GSPTL1.

e Pre-treat cells with 1 pM MLN-4924 for 3 hours.[10][11]
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e Treat cells with 10 uM CC-885 or vehicle for 2 hours.[10][11]
e Lyse cells in Co-IP lysis buffer.

 Incubate cell lysates with anti-HA antibody-conjugated beads overnight at 4°C to
immunoprecipitate GSPTL1.

e Wash the beads several times with wash buffer.
o Elute the protein complexes from the beads.

e Analyze the eluates by Western blotting using antibodies against the tags for both CRBN and
GSPT1.

Experimental Workflow: CRISPR-Suppressor
Scanning

CRISPR-suppressor scanning is a powerful technique to identify mutations in a target protein
that confer resistance to a drug. This workflow can be used to map the critical residues in
GSPT1 required for CC-885-mediated degradation.
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Caption: Workflow for CRISPR-suppressor scanning.
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Conclusion

CC-885 represents a significant advancement in the field of targeted protein degradation. Its
ability to act as a molecular glue to induce the degradation of the onco-protein GSPT1 provides
a novel therapeutic strategy for cancers that are dependent on high rates of protein synthesis.
This technical guide has provided a comprehensive overview of the chemical, biological, and
mechanistic aspects of CC-885, along with detailed experimental protocols to aid in its further
investigation. The continued study of CC-885 and other molecular glue degraders holds great
promise for the development of new and effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com|

2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing
normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

e 3. CC-885 | Ligand for E3 Ligase | TargetMol [targetmol.com]

e 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing
normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]

e 5. medchemexpress.com [medchemexpress.com]

e 6. benchchem.com [benchchem.com]

e 7. pubs.acs.org [pubs.acs.org]

o 8. file.medchemexpress.com [file.medchemexpress.com]

e 9. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation
and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

¢ 10. researchgate.net [researchgate.net]

e 11. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular
Glue Degraders - PMC [pmc.nchbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://www.benchchem.com/product/b15603499?utm_src=pdf-body
https://www.benchchem.com/product/b15603499?utm_src=pdf-custom-synthesis
https://s3-eu-west-1.amazonaws.com/figshare-production-eu-aacr-storage5856-eu-west-1/39831081/00085472can093950supstab_2.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIARRFKZQ25OTUEM4SV/20251203/eu-west-1/s3/aws4_request&X-Amz-Date=20251203T125203Z&X-Amz-Expires=10&X-Amz-SignedHeaders=host&X-Amz-Signature=87f3f8b56a261d4d6ba60ac6ae598c7e1a2e752899ea6b6f8c947260a766d7ca
https://pmc.ncbi.nlm.nih.gov/articles/PMC9374383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9374383/
https://www.targetmol.com/compound/cc-885
https://www.broadinstitute.org/publications/broad1160156
https://www.broadinstitute.org/publications/broad1160156
https://www.medchemexpress.com/CC-885.html
https://www.benchchem.com/pdf/The_Impact_of_GSPT1_Degrader_2_on_the_Integrated_Stress_Response_A_Technical_Guide.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01313
https://file.medchemexpress.com/batch_PDF/HY-101488/CC-885-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7369516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7369516/
https://www.researchgate.net/figure/CC-885-resistance-mutations-alter-the-GSPT1-b-hairpin-structural-degron-and-impair-GSPT1_fig1_358602256
https://pmc.ncbi.nlm.nih.gov/articles/PMC9052798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9052798/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [CC-885: A Comprehensive Technical Guide to a Novel
Molecular Glue Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603499#cc-885-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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